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(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate

Cat. No.: B12053677
CAS No.: 718617-86-8
M. Wt: 160.12 g/mol
InChI Key: KAGHUYFLGPUYKE-ZXZARUISSA-N
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Description

Contextual Significance of Chiral Epoxides in Advanced Organic Synthesis

Chiral epoxides, also known as oxiranes, are three-membered cyclic ethers that contain at least one stereocenter. Their significance in advanced organic synthesis is profound due to a combination of factors. The inherent ring strain of the epoxide ring makes them highly reactive towards a variety of nucleophiles, leading to stereospecific ring-opening reactions. This reactivity, coupled with the chirality of the molecule, allows for the introduction of new functional groups with a high degree of stereocontrol.

These characteristics make chiral epoxides invaluable intermediates in the synthesis of a wide array of complex and biologically active molecules. nih.gov They are fundamental building blocks for the preparation of enantiomerically pure pharmaceuticals, agrochemicals, and natural products. nih.gov The ability to construct specific stereoisomers is crucial, as the biological activity of a molecule is often dependent on its three-dimensional structure.

Stereochemical Considerations and Nomenclature of Oxirane-2,3-dicarboxylates

The nomenclature of epoxides can follow several conventions. Using the IUPAC system, the oxygen atom is considered part of a three-membered heterocyclic parent, "oxirane". The substituents on the carbon atoms are then named and numbered accordingly. For (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate, the "oxirane" base name indicates the three-membered ring containing oxygen. The "-2,3-dicarboxylate" suffix specifies that there are two carboxylate groups, one on each carbon of the oxirane ring. The "Dimethyl" prefix indicates that these are methyl esters.

The stereochemistry is designated by the "(2R,3S)" prefix, which is determined using the Cahn-Ingold-Prelog (CIP) priority rules. This specific configuration indicates a cis relationship between the two carboxylate groups, meaning they are on the same side of the oxirane ring. This is in contrast to the trans isomers, which would be (2R,3R) or (2S,3S). The compound is also known by synonyms such as Dimethyl cis-2,3-epoxysuccinate. sigmaaldrich.com

Historical Development of Research on Dicarboxylate-Substituted Epoxides

Research into dicarboxylate-substituted epoxides, particularly epoxysuccinic acid and its derivatives, has a history intertwined with the production of tartaric acid. mdpi.com In the mid-20th century, methods were developed for the epoxidation of maleic and fumaric acids and their esters. researchgate.net A key breakthrough was the discovery of enzymatic hydrolysis of cis-epoxysuccinate to produce enantiomerically pure tartaric acid. mdpi.com Bacteria possessing cis-epoxysuccinate hydrolase (CESH) activity were identified in the 1970s, marking the first application of an epoxide hydrolase for the synthesis of L-(+)-tartaric acid. mdpi.com

This chemoenzymatic approach, which involves the chemical epoxidation of a precursor like maleic acid followed by enzymatic resolution of the resulting epoxide, highlighted the synthetic potential of dicarboxylate-substituted epoxides. chemicalbook.com These early studies laid the groundwork for further investigations into the stereoselective reactions of these epoxides and their application as chiral synthons.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its role as a prochiral substrate for stereoselective transformations. A significant area of investigation is its use in enzymatic reactions, particularly hydrolysis, to produce chiral diols, which are valuable precursors for more complex molecules. The enzymatic resolution of the corresponding acid, cis-epoxysuccinic acid, is well-documented, and by extension, the ester is a key substrate for these studies. mdpi.comnih.gov

Another research trajectory involves the use of this epoxide in stereoselective ring-opening reactions with various nucleophiles. These reactions, often catalyzed by Lewis acids, can provide access to a range of functionalized chiral molecules. While much of the literature focuses on the parent acid or other esters, the principles of these reactions are directly applicable to the dimethyl ester. The compound serves as a model for understanding the reactivity and stereoselectivity of cis-2,3-disubstituted epoxides.

Below is a data table summarizing the key properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆H₈O₅ cymitquimica.comsigmaaldrich.com
Molecular Weight 160.12 g/mol sigmaaldrich.comcymitquimica.com
CAS Number 718617-86-8 sigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Density 1.269 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.440 sigmaaldrich.com
InChI Key KAGHUYFLGPUYKE-ZXZARUISSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O5 B12053677 (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate CAS No. 718617-86-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

718617-86-8

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

dimethyl (2R,3S)-oxirane-2,3-dicarboxylate

InChI

InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3/t3-,4+

InChI Key

KAGHUYFLGPUYKE-ZXZARUISSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H](O1)C(=O)OC

Canonical SMILES

COC(=O)C1C(O1)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2r,3s Dimethyl Oxirane 2,3 Dicarboxylate

Diastereoselective and Enantioselective Epoxidation Strategies

The creation of the specific stereochemistry of (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate, a cis-epoxide, necessitates precise control over the epoxidation process. Diastereoselective and enantioselective strategies are paramount in achieving the desired configuration.

Catalytic Asymmetric Epoxidation Routes to this compound Precursors

The direct asymmetric epoxidation of electron-deficient alkenes, such as dimethyl maleate (the cis-isomer precursor), presents a significant challenge in synthetic chemistry. organicreactions.org These substrates often react sluggishly with common electrophilic oxidizing agents that are effective for electron-rich olefins. organicreactions.org Consequently, specialized catalytic systems are required to achieve high enantioselectivity.

While a specific catalytic system for the direct asymmetric epoxidation of dimethyl maleate to the (2R,3S) isomer is not extensively documented in dedicated studies, the principles are derived from methods developed for similar electron-poor systems. organicreactions.org Research in this area has focused on several classes of catalysts:

Chiral Ketone Catalysts: Fructose-derived ketones, for example, have been developed for the asymmetric epoxidation of various cis-olefins. These catalysts generate a chiral dioxirane intermediate in situ, which then acts as the oxygen transfer agent. The stereochemical outcome is dictated by the catalyst's structure, which creates a chiral environment around the oxidant. capes.gov.br

Metal-Based Catalysts: Complexes involving metals like titanium, molybdenum, and tungsten are frequently used to activate peroxide reagents. orientjchem.org For electron-deficient alkenes, nucleophilic oxidants are often more effective. organicreactions.org Catalytic systems that facilitate nucleophilic attack, such as those used in Weitz-Scheffer type reactions (basic hydrogen peroxide), can be rendered asymmetric through the use of chiral ligands or phase-transfer catalysts. organicreactions.org

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative. For instance, diketopiperazines have been shown to act as mediators for the aerobic epoxidation of electron-rich alkenes, a principle that continues to be adapted for various substrate types. rsc.org

The primary precursor for obtaining the cis-epoxide is dimethyl maleate. The challenge lies in developing a catalyst that can differentiate the enantiotopic faces of the double bond in this prochiral molecule with high fidelity.

Chemoenzymatic Approaches for Stereocontrolled Synthesis of Oxirane-2,3-dicarboxylates

Chemoenzymatic methods provide a powerful and environmentally benign alternative for stereocontrolled synthesis. These approaches leverage the high selectivity of enzymes, often lipases, for key transformations. mdpi.com

A prominent chemoenzymatic strategy for epoxidation involves the in situ generation of a peracid. researchgate.net In this process, a lipase, such as Candida antarctica lipase B (CALB), catalyzes the perhydrolysis of a carboxylic acid ester with hydrogen peroxide. The resulting peroxy acid then acts as the oxidant to epoxidize the alkene substrate in the same pot. mdpi.comresearchgate.net This method avoids the need to handle potentially hazardous pre-formed peracids.

For the synthesis of this compound, this would involve the lipase-catalyzed formation of a peracid which would then epoxidize dimethyl maleate. The stereospecificity of peracid epoxidation ensures that the cis-geometry of the maleate is retained in the resulting cis-epoxide. masterorganicchemistry.com

Another enzymatic strategy is kinetic resolution. While not a direct synthesis of a single stereoisomer, it can be used to separate a racemic mixture of the final product. For example, a racemic mixture of cis-dimethyl oxirane-2,3-dicarboxylate could be subjected to enantioselective hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze one enantiomer (e.g., the (2S,3R) form) to the corresponding diacid or monoacid, leaving the desired this compound unreacted and in high enantiomeric purity. nih.govnih.gov

StrategyEnzymeRoleSubstrateOutcome
In-situ Oxidant GenerationLipase (e.g., CALB)Catalyzes peracid formationDimethyl MaleateStereospecific epoxidation to racemic cis-epoxide
Kinetic ResolutionLipaseEnantioselective hydrolysisRacemic cis-dimethyl oxirane-2,3-dicarboxylateSeparation of enantiomers, yielding pure (2R,3S) isomer

Functional Group Interconversions Leading to Oxirane-2,3-dicarboxylates

Instead of forming the epoxide ring from an alkene, it is also possible to construct it from precursors that already contain the required stereocenters. These methods rely on intramolecular cyclization reactions.

Precursor Derivatization and Cyclization Methods

A highly effective route to chiral epoxides involves the derivatization of stereochemically defined tartaric acid esters. A documented synthesis of a related compound, diethyl (2S,3S)-oxirane-2,3-dicarboxylate, provides a clear blueprint for this approach. stanford.edu To obtain the this compound, one would start with meso-tartaric acid, which has (2R, 3S) stereochemistry.

The general synthetic sequence is as follows:

Esterification: Meso-tartaric acid is first converted to dimethyl meso-tartrate.

Derivatization: One of the hydroxyl groups is converted into a good leaving group, while the other is activated for nucleophilic attack. A common method involves converting the diol into a bromo-hydroxy compound. For instance, treating dimethyl meso-tartrate with a reagent like hydrobromic acid in acetic acid would yield the corresponding bromo-hydroxy intermediate. stanford.edu

Intramolecular Cyclization: The bromo-hydroxy intermediate is then treated with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base deprotonates the remaining hydroxyl group, which then acts as an internal nucleophile, displacing the bromide in an intramolecular SN2 reaction to form the epoxide ring. stanford.edu

This method is advantageous because the stereochemistry of the final product is directly inherited from the starting tartrate precursor.

StepReagentsIntermediateYield
1. DerivatizationHBr in Acetic AcidDiethyl (2R,3S)-2-bromo-3-hydroxy-butanedioate60%
2. CyclizationDBU in EtherDiethyl (2S,3S)-oxirane-2,3-dicarboxylate76%
Table based on the synthesis of the diethyl ester analogue. Yields are representative for this class of transformation. stanford.edu

Synthesis from Maleates/Fumarates and Related Systems

The most direct route to this compound is the epoxidation of its corresponding alkene precursor, dimethyl maleate. wikipedia.org The cis configuration of the double bond in dimethyl maleate leads to the formation of the cis-epoxide upon oxidation. masterorganicchemistry.com

The epoxidation of electron-deficient alkenes like dimethyl maleate is challenging because the double bond is less nucleophilic than in electron-rich alkenes. researchgate.net However, research has demonstrated that this transformation can be achieved using specific catalytic systems. One successful approach employs solid acid catalysts with tert-butylhydroperoxide (TBHP) as the oxidant. Catalysts such as phosphotungstic acid (HPW) supported on Hβ zeolite have been shown to effectively catalyze the epoxidation of dimethyl maleate (DMM) to cis-epoxydimethyl succinate (the racemic target molecule). researchgate.net The reaction proceeds with high selectivity for the cis-epoxide, with no formation of the trans isomer. researchgate.net

Classic epoxidation reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also commonly used for converting alkenes to epoxides. orientjchem.org The reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide. masterorganicchemistry.comleah4sci.com

CatalystOxidantSubstrateProductSelectivity (cis-epoxide)
40% HPW-Hβ zeoliteTBHPDMMCEMSHigh (trans isomer not formed)
20% HPW-Al-MCM-41TBHPDMMCEMSHigh (trans isomer not formed)
Data from a study on the selective epoxidation of dimethyl maleate (DMM) to cis-epoxydimethyl succinate (CEMS). researchgate.net

Optimization of Reaction Conditions for Yield and Stereoselectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and ensuring high stereoselectivity. Key parameters that are typically adjusted include the choice of catalyst, oxidant, solvent, temperature, and reactant ratios.

In the catalytic epoxidation of dimethyl maleate with TBHP over solid acid catalysts, several factors were investigated to improve the conversion and selectivity: researchgate.net

Catalyst Selection: Among the catalysts tested, 40% phosphotungstic acid supported on Hβ zeolite (40% HPW-Hβ) demonstrated the highest activity. The Lewis acid sites on the catalyst are believed to be the active centers for the reaction. researchgate.net

Reactant Ratio: The molar ratio of the substrate (dimethyl maleate) to the oxidant (TBHP) significantly impacts the reaction. Increasing the excess of TBHP (e.g., a DMM:TBHP ratio of 1:5 or 1:10) was found to favor high selectivity towards the desired cis-epoxide at maximum substrate conversion. researchgate.net

Temperature: The reaction temperature influences the rate of reaction and the stability of the product. Studies were conducted at temperatures ranging from 60°C to 120°C to find the optimal balance. researchgate.net

For epoxidations using hydrogen peroxide as the oxidant, the pH of the reaction medium is a critical parameter. Lower pH levels can inhibit the reaction rate, while highly alkaline conditions can cause the decomposition of the hydrogen peroxide, also leading to a decrease in efficiency. researchgate.net The choice of solvent can also play a role, with polar aprotic solvents often being employed. However, greener solvents are increasingly being explored to improve the environmental profile of the synthesis. rsc.org

ParameterVariationEffect on Reaction
CatalystSolid acid (e.g., HPW on zeolite)Lewis acid sites promote epoxidation
Oxidant Ratio (DMM:TBHP)1:1 to 1:10Higher excess of TBHP improves selectivity
Temperature60°C - 120°CAffects reaction rate and product stability
SolventVarious (e.g., HFIP, DMSO)Can influence catalyst activity and reaction pathway
pH (with H₂O₂)Acidic vs. BasicOptimal pH needed to balance reaction rate and oxidant stability

Catalyst Design and Ligand Effects in Epoxidation

The asymmetric epoxidation of electron-deficient olefins, such as dimethyl fumarate, is a challenging transformation. One of the most successful strategies for achieving high enantioselectivity is the Juliá-Colonna epoxidation. This method traditionally utilizes poly-amino acids as chiral catalysts in the presence of a peroxide oxidant. The catalyst's structure, particularly the choice of amino acid and the polymer's helical conformation, plays a crucial role in directing the stereochemical course of the reaction.

The pioneering work in this area demonstrated that poly-L-leucine (PLL) is an effective catalyst for the epoxidation of α,β-unsaturated ketones. wikipedia.org The mechanism involves the formation of a ternary complex between the poly-leucine catalyst, the hydroperoxide anion, and the alkene substrate at the interface of a triphasic system. wikipedia.org Hydrogen bonding between the N-terminal residues of the polypeptide and the peroxide enolate intermediate is believed to stabilize the transition state, leading to the enantioselective formation of the epoxide. wikipedia.org

While the Juliá-Colonna reaction was initially developed for chalcones, its principles can be extended to other electron-deficient alkenes. The design of the catalyst is paramount. For instance, the helical structure of poly-amino acids creates a chiral environment that differentiates between the two prochiral faces of the double bond. The side chains of the amino acid residues also contribute to the steric environment, further influencing the approach of the substrate.

In addition to poly-amino acids, other chiral catalysts, such as those used in phase-transfer catalysis, have been designed for the asymmetric epoxidation of α,β-unsaturated ketones. These catalysts often feature a chiral scaffold, such as a binaphthyl group, and a quaternary ammonium salt moiety that facilitates the transfer of the oxidant to the organic phase. nih.gov The design of these catalysts incorporates specific functionalities, like hydroxyl or amide groups, to enable hydrogen bonding interactions with the substrate, thereby enhancing enantioselectivity. mdpi.comorganic-chemistry.org While not explicitly documented for dimethyl fumarate in the provided search results, the principles of catalyst design involving hydrogen bonding and well-defined chiral pockets are directly applicable.

The following table summarizes the conceptual effects of catalyst and ligand design on the asymmetric epoxidation of electron-deficient alkenes, which are pertinent to the synthesis of this compound.

Catalyst/Ligand FeatureEffect on EpoxidationRationale
Poly-amino Acid Catalyst
Helical Secondary StructureHigh enantioselectivityCreates a well-defined chiral environment around the active site.
Amino Acid Side ChainsInfluences substrate scope and selectivitySteric bulk and electronic properties of the side chains dictate the fit of the substrate in the catalytic pocket.
N-Terminal Amine GroupsCrucial for catalysisInvolved in hydrogen bonding with the peroxide intermediate, stabilizing the transition state. wikipedia.org
Chiral Phase-Transfer Catalyst
Chiral Backbone (e.g., BINOL)Induces chiralityProvides a rigid and predictable chiral scaffold. nih.gov
Quaternary Ammonium/Phosphonium SaltPhase transfer of oxidantFacilitates the reaction between the aqueous oxidant and the organic substrate. mdpi.com
Hydrogen-Bonding Groups (e.g., -OH, -NH)Enhanced enantioselectivityOrients the substrate within the catalyst-substrate complex through specific interactions. mdpi.comorganic-chemistry.org

Influence of Solvent and Temperature on Stereochemical Outcome

The solvent and reaction temperature are critical parameters that significantly influence the stereochemical outcome of asymmetric epoxidation reactions. In the context of the Juliá-Colonna epoxidation, the reaction is typically carried out in a triphasic system, where the choice of the organic solvent is crucial. wikipedia.org

The organic phase solubilizes the substrate, in this case, dimethyl fumarate. Solvents like toluene and carbon tetrachloride have been traditionally used. wikipedia.org The solvent's polarity and its ability to interact with the catalyst and substrate can affect the conformation of the catalyst and the stability of the transition state, thereby impacting enantioselectivity. A systematic study on the epoxidation of chalcones revealed that toluene and carbon tetrachloride are often the solvents of choice. researchgate.net

Temperature has a profound effect on the enantioselectivity of the reaction. Generally, lower reaction temperatures lead to higher enantiomeric excess (ee). researchgate.net This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures. As the temperature increases, the reaction rate increases, but often at the expense of stereoselectivity, as the system has enough thermal energy to overcome the higher energy barrier leading to the minor enantiomer. researchgate.net

For chiral phase-transfer catalyzed epoxidations, the solvent system is also a key factor. The reaction is often performed under biphasic conditions, with an organic solvent and an aqueous phase containing the oxidant. The efficiency of the phase-transfer catalyst in transporting the active oxidizing species to the organic phase is influenced by the nature of the organic solvent.

The table below outlines the general influence of solvent and temperature on the stereochemical outcome of asymmetric epoxidation, based on studies of related electron-deficient alkenes.

Reaction ParameterGeneral Effect on Stereochemical OutcomeRationale
Solvent
PolarityCan influence catalyst conformation and solubilityThe solvent can interact with the catalyst, potentially altering its active conformation and thus its stereodifferentiating ability.
Aprotic vs. ProticAprotic solvents are generally preferredProtic solvents can interfere with the hydrogen bonding interactions that are crucial for stereocontrol in many catalytic systems.
Temperature
Decreasing TemperatureGenerally increases enantioselectivityLower thermal energy enhances the discrimination between the diastereomeric transition states, favoring the formation of the major enantiomer. researchgate.net
Increasing TemperatureDecreases enantioselectivity, increases reaction rateHigher thermal energy can lead to the population of higher energy transition states, reducing the stereochemical control. researchgate.net

While specific data for the synthesis of this compound is not extensively detailed in the provided search results, the principles derived from the study of analogous systems provide a strong framework for understanding the key parameters governing its stereoselective synthesis. Future research focusing on the systematic variation of these parameters for the epoxidation of dimethyl fumarate will be crucial for developing an optimized and highly efficient synthesis of this valuable chiral building block.

Applications and Synthetic Utility of 2r,3s Dimethyl Oxirane 2,3 Dicarboxylate As a Chiral Building Block

Synthesis of Chiral Diols and Polyhydroxylated Compounds

The epoxide ring of (2R,3S)-dimethyl oxirane-2,3-dicarboxylate is susceptible to nucleophilic attack, leading to ring-opening reactions that can generate chiral diols and polyhydroxylated compounds. For instance, the synthesis of (2S,3R/2R,3S)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylate dimethyl ester can be achieved through stereoselective dihydroxylation of a related unsaturated triester using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine-N-oxide (NMO). nih.govresearchgate.net This method highlights a pathway to vicinal diols, which are key structural motifs in many natural products and pharmaceuticals. The inherent chirality of the starting epoxide guides the stereochemical outcome of the dihydroxylation, ensuring the formation of specific stereoisomers.

Preparation of Functionalized Heterocycles

Nitrogen-containing heterocycles are of significant interest due to their prevalence in biologically active compounds. researchgate.netnih.govrsc.orgdigitellinc.commdpi.com this compound serves as a valuable starting material for the enantioselective synthesis of various functionalized heterocyclic systems.

Chiral oxazolines are important ligands in asymmetric catalysis and can be synthesized from chiral precursors. najah.eduresearchgate.net The reaction of this compound with amino alcohols provides a direct route to chiral oxazolines. The stereochemistry of the oxazoline (B21484) is controlled by the configuration of the starting epoxide.

Similarly, this chiral epoxide is a precursor for the synthesis of chiral pyrrolidines. researchgate.net For example, a synthetic route to novel 5-oxopyrrolidines involves the use of a structurally related compound, the (2S,3R/2R,3S)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylate dimethyl ester. nih.gov The synthesis of a racemic dicarboxylate lactam dimethyl ester, a new γ-lactam, has also been reported, showcasing the utility of related structures in building nitrogenous rings. nih.gov

The following table summarizes the synthesis of various nitrogen-containing heterocycles.

Starting MaterialReagents and ConditionsProductReference
Phenylacetic acid and 2-amino-2-methyl-1-propanolNot specified2-(Benzyl)-4,4-dimethyl-2-oxazoline najah.edu
2-Phenylpropionic acid and 2-amino-2-methyl-1-propanolNot specified2-(1-Phenylethyl)-4,4-dimethyl-2-oxazoline najah.edu
Isosorbide-derived epoxide1. NaN₃, NH₄Cl, MeOH/H₂O; 2. Pd/C, H₂, EtOAcChiral amino alcohol researchgate.net
Chiral amino alcoholImidateChiral monooxazoline researchgate.net
Glycine imine anion and dimethyl fumarate1. LiBr, TEA, THF; 2. H₂O/CH₃OHRacemic dicarboxylate lactam dimethyl ester nih.gov

Spirocyclic systems, which contain two rings connected by a single common atom, are found in numerous natural products and possess interesting biological activities. The construction of these complex three-dimensional structures can be facilitated by using chiral building blocks like this compound. One-pot, multi-component reactions are an efficient strategy for synthesizing spiro compounds. For example, the reaction between primary amines, carbon disulfide, malononitrile, and isatin (B1672199) derivatives can yield spirooxindole-annulated thiopyrans in high yields under mild conditions. researchgate.net While this example does not directly use the title compound, the principles of using highly functionalized small molecules in multi-component reactions to build complex spiro-architectures are applicable.

Role in the Asymmetric Synthesis of Complex Molecular Architectures

The application of this compound extends to the total synthesis of complex molecules, where it can serve as a crucial intermediate or as a precursor to essential components like chiral ligands.

While specific examples detailing the use of this compound as a direct intermediate in the total synthesis of a natural product are not prevalent in the searched literature, structurally similar chiral epoxides are well-established in this role. For instance, the related compound (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester is a key optically purified precursor in the synthesis of Diltiazem, a cardiovascular drug. google.com This is achieved through an enzymatic resolution process. google.com This highlights the potential of such chiral epoxides to introduce critical stereocenters in the synthesis of complex bioactive molecules.

The synthesis of enantiomerically pure ligands is crucial for the advancement of asymmetric catalysis. This compound can be transformed into various chiral ligands. As discussed in section 4.2.1, it is a precursor to chiral oxazolines, which are a prominent class of ligands for asymmetric metal catalysis. najah.edu The predictable stereochemical outcome of reactions involving this chiral epoxide allows for the rational design and synthesis of new chiral ligands and organocatalysts, such as derivatives of proline, for various asymmetric transformations. researchgate.net

Development of Stereoregular Polymeric Materials

The use of enantiomerically pure monomers is a cornerstone in the synthesis of stereoregular polymers, materials prized for their ordered microstructures which lead to unique and often enhanced physical, thermal, and mechanical properties. The chiral building block, this compound, presents a theoretically interesting monomer for the creation of such polymers due to the two stereogenic centers on its oxirane ring. The meso configuration of this compound, where the two carboxylate groups are on the same side of the ring, offers the potential for stereospecific ring-opening polymerizations to yield polymers with a high degree of tacticity.

The polymerization of epoxides can proceed through various mechanisms, including anionic, cationic, and coordination polymerization. For the synthesis of stereoregular polyethers from epoxides, coordination and anionic polymerization methods are often the most effective. These methods can employ chiral catalysts or initiators that selectively open the epoxide ring in a stereocontrolled manner, thus dictating the stereochemistry of the resulting polymer chain.

In the context of this compound, a stereospecific polymerization process would involve the selective cleavage of one of the two C-O bonds of the epoxide ring. For instance, a catalyst could be designed to exclusively attack one of the two carbons of the oxirane, leading to a highly regular polymer structure. The resulting polymer would be a polyester, with the ester groups from the monomer becoming part of the polymer backbone or as pendant groups, depending on the nature of the ring-opening and any subsequent reactions.

However, a review of the scientific literature does not currently provide specific examples or detailed research findings on the successful polymerization of this compound to form stereoregular polymeric materials. While the principles of stereoselective polymerization of other epoxides are well-established, the application of these principles to this specific monomer has not been documented in available scholarly articles. The steric hindrance posed by the two dimethyl carboxylate groups may present significant challenges to achieving high molecular weight polymers.

Future research in this area would likely focus on the design of highly specialized catalyst systems capable of overcoming the steric bulk of the monomer and controlling the stereochemistry of the ring-opening. The characterization of any resulting polymers would be crucial to understanding the relationship between the monomer's stereochemistry and the properties of the final material.

Table of Research Findings on Stereoselective Epoxide Polymerization

While no data exists specifically for this compound, the following table summarizes general findings for the stereoselective polymerization of other epoxides to illustrate the type of data that would be relevant.

MonomerCatalyst SystemPolymer TacticityResulting Polymer Properties
Propylene OxideSalen-Co(III) complexIsotacticCrystalline, higher melting point
Cyclohexene OxideAluminum porphyrinIsotacticHigh thermal stability
Styrene OxideYttrium-based catalystIsotacticOptically active

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Purity Determination

Chromatographic methods are essential for determining the chemical and stereochemical purity of a sample. For (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate, the primary goal is to quantify its purity relative to its trans diastereomers, (2R,3R)- and (2S,3S)-dimethyl oxirane-2,3-dicarboxylate.

HPLC is a powerful technique for separating stereoisomers. mdpi.com While a standard (achiral) HPLC column can often separate diastereomers, a chiral stationary phase (CSP) is required to resolve the enantiomeric pair of the trans isomers.

A typical analysis would involve:

Diastereomeric Purity: Using an achiral column (e.g., silica (B1680970) or C18) to separate the cis (meso) compound from the trans (racemic) isomers.

Enantiomeric Purity of Contaminants: Using a chiral column (e.g., a polysaccharide-based phase like Chiralpak) to resolve the racemic trans isomers into two separate peaks for the (2R,3R) and (2S,3S) enantiomers. researchgate.netnih.gov

This combined approach allows for the complete stereochemical profiling of a sample, ensuring it is the pure meso isomer.

For volatile compounds like dimethyl oxirane-2,3-dicarboxylate, gas chromatography offers high resolution and sensitivity. chromatographyonline.com Similar to HPLC, the analysis can be approached in two ways:

An achiral capillary column can effectively separate the cis diastereomer from the trans diastereomers due to their different physical properties (e.g., boiling point and polarity).

A chiral capillary column , often containing a cyclodextrin (B1172386) derivative as the stationary phase, is necessary to separate the enantiomers of the trans isomer. gcms.czresearchgate.net This is crucial for confirming that any diastereomeric impurity is racemic or if there is an enantiomeric enrichment of one of the trans isomers.

Table 2: Conceptual Chromatographic Separation of Dimethyl Oxirane-2,3-dicarboxylate Isomers

CompoundExpected Elution on Achiral ColumnExpected Elution on Chiral Column
This compound (meso) Single Peak (Peak 1)Single Peak (unretained or sharp peak)
(2R,3R)-Dimethyl oxirane-2,3-dicarboxylate (trans) Single Peak with trans-diastereomer (Peak 2)Resolved Peak (e.g., First eluting enantiomer)
(2S,3S)-Dimethyl oxirane-2,3-dicarboxylate (trans) Single Peak with trans-diastereomer (Peak 2)Resolved Peak (e.g., Second eluting enantiomer)

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, this technique provides incontrovertible proof of its stereochemistry.

The analysis would yield:

Absolute Configuration: Direct visualization of the (2R,3S) configuration at the stereocenters.

Relative Stereochemistry: Definitive confirmation of the cis relationship between the two dimethyl carboxylate groups.

Conformational Analysis: Precise measurements of all bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the crystal lattice. This includes the orientation of the ester groups relative to the oxirane ring.

While no public crystal structure for this specific compound is currently available, the data obtained from such an experiment would be the ultimate validation of its structure.

Table 3: Potential Data from a Hypothetical X-ray Crystallography Experiment

ParameterInformation Provided
Unit Cell Dimensions a, b, c, α, β, γ
Space Group e.g., P2₁/c
Atomic Coordinates x, y, z for each atom
Bond Lengths (Å) e.g., C-C, C-O, C=O
Bond Angles (°) ** e.g., C-O-C, O-C-C
Torsional Angles (°) **e.g., O=C-C-O

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Structural Features

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure by identifying the functional groups and probing the skeletal framework of a molecule. For the specific stereoisomer, this compound, a detailed analysis of its vibrational spectra would provide critical insights into its structural features.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to be dominated by absorptions arising from the carbonyl groups of the esters, the C-O bonds of the ester and the ether linkage in the oxirane ring, and various C-H stretching and bending vibrations.

C=O Stretching: A strong, sharp absorption band is anticipated in the region of 1730-1750 cm⁻¹, characteristic of the carbonyl (C=O) stretch in saturated esters.

C-O Stretching: Two distinct C-O stretching bands are expected. The C-O-C stretch of the ester groups would likely appear in the 1250-1000 cm⁻¹ region. The asymmetric stretching of the oxirane ring C-O-C bond is also expected in this region, typically around 1250 cm⁻¹.

Oxirane Ring Vibrations: The characteristic "ring breathing" vibration of the oxirane ring is expected to produce a band around 1250 cm⁻¹ (asymmetric stretch) and another near 850-750 cm⁻¹ (symmetric stretch). The cis-substitution pattern on the oxirane ring would influence the exact position and intensity of these bands.

C-H Stretching and Bending: Absorptions corresponding to the C-H stretching of the methyl groups will be present in the 2950-3000 cm⁻¹ range. C-H bending vibrations for the methyl groups are expected around 1450 cm⁻¹ and 1380 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipoles lead to intense IR bands, changes in polarizability are key for Raman activity.

Symmetric Vibrations: The symmetric stretching of the oxirane ring, which is often weak in the IR spectrum, is expected to be a more prominent feature in the Raman spectrum.

C-C and C-O Framework: The C-C and C-O skeletal vibrations of the molecule would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the compound.

A general entry for Dimethyl oxirane-2,3-dicarboxylate on PubChem indicates the existence of Raman spectral data, but does not provide the spectrum for the specific (2R,3S) isomer. nih.gov

Table of Predicted Vibrational Frequencies:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Ester (C=O)Stretching1730-1750StrongMedium
Ester (C-O)Stretching1250-1000StrongMedium-Weak
Oxirane (C-O-C)Asymmetric Stretch~1250MediumWeak
Oxirane (C-O-C)Symmetric Stretch850-750Weak-MediumMedium-Strong
Methyl (C-H)Stretching2950-3000MediumStrong
Methyl (C-H)Bending~1450, ~1380MediumMedium

This table is based on general group frequencies and the exact values for this compound may vary.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

The chirality of this compound, arising from its stereogenic centers, can be investigated using chiroptical techniques such as optical rotation and circular dichroism (CD) spectroscopy. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.

This compound is a meso compound. A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is not optically active. Therefore, its specific rotation is zero, and it does not exhibit a circular dichroism spectrum.

While the individual enantiomers, (2R,3R)- and (2S,3S)-Dimethyl oxirane-2,3-dicarboxylate, would be optically active and exhibit mirror-image CD spectra, the (2R,3S) isomer possesses a plane of symmetry and is therefore achiral.

For chiral substituted oxiranes, theoretical and experimental studies have been conducted to understand their chiroptical properties. For instance, ab initio calculations of vibrational circular dichroism (VCD) have been performed on molecules like trans-2,3-dideuteriooxirane to correlate their absolute configurations with their VCD spectra. dtic.mildtic.mil Furthermore, studies on the electronic circular dichroism of substituted oxiranes have been carried out to analyze their excited states. diva-portal.orgunits.it These studies highlight the utility of chiroptical spectroscopy in determining the absolute stereochemistry of chiral oxiranes. However, for the meso compound this compound, these techniques would confirm its achiral nature.

Computational and Theoretical Chemistry Studies of 2r,3s Dimethyl Oxirane 2,3 Dicarboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate, DFT calculations would provide a detailed picture of its electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap is a critical indicator of a molecule's stability; a large gap suggests high stability, while a small gap indicates higher reactivity.

Furthermore, the distribution of electron density, calculated through DFT, can reveal the most electron-rich and electron-deficient sites in the molecule. This information is vital for predicting how the molecule will interact with electrophiles and nucleophiles. For instance, the oxygen atom of the oxirane ring is expected to be a nucleophilic center, while the adjacent carbon atoms are electrophilic. Conceptual DFT also allows for the calculation of reactivity indices, which can quantify the electrophilic and nucleophilic character of different atomic sites within the molecule. mdpi.com

Illustrative Data Table: Predicted Electronic Properties from DFT

PropertyHypothetical ValueSignificance
HOMO Energy-8.5 eVIndicates the energy of the outermost electrons, prone to donation in reactions.
LUMO Energy-1.2 eVRepresents the energy of the lowest energy unoccupied orbital, which can accept electrons.
HOMO-LUMO Gap7.3 eVA larger gap suggests kinetic stability and lower reactivity.
Dipole Moment2.5 DA non-zero dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Molecular Dynamics Simulations of Reaction Pathways and Conformational Landscapes

MD simulations can also be used to explore the pathways of chemical reactions. By simulating the approach of a reactant, it is possible to observe the mechanism of reactions such as the ring-opening of the epoxide. These simulations can reveal the formation of intermediates and transition states, providing a dynamic view of the reaction process that is often inaccessible to experimental techniques alone.

Prediction of Stereoselectivity and Regioselectivity in Ring-Opening and Cycloaddition Reactions

A significant challenge in organic synthesis is controlling the stereochemistry and regiochemistry of reactions. Computational methods are increasingly used to predict these outcomes with high accuracy. rsc.org For this compound, the opening of the epoxide ring by a nucleophile can occur at either of the two carbon atoms of the ring, leading to different regioisomers. Similarly, the stereochemical outcome of the reaction is crucial.

Computational modeling can be employed to calculate the activation energies for the different possible reaction pathways. nih.gov The pathway with the lowest activation energy is the most likely to be observed experimentally. These calculations can take into account the influence of catalysts, solvents, and the structure of the nucleophile, providing a comprehensive prediction of the reaction's selectivity. Such predictive power is instrumental in the rational design of synthetic routes. rsc.org

[3+2] cycloaddition reactions are another class of reactions where theoretical studies can predict outcomes. mdpi.com While this specific oxirane is not a typical substrate for such reactions, understanding the principles of computational prediction in cycloadditions provides a framework for how similar analyses could be applied to its potential reactions. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule dictates its physical and chemical properties. A thorough conformational analysis of this compound would involve identifying all low-energy conformers and the energy barriers between them. This can be achieved through systematic conformational searches or through the trajectories generated by molecular dynamics simulations.

Understanding the intermolecular interactions is also crucial. The ester functional groups are capable of forming hydrogen bonds with suitable donors, and the entire molecule will exhibit van der Waals interactions. Computational methods can quantify the strength of these interactions, which is important for understanding the molecule's behavior in different solvents and its potential to form larger assemblies or interact with biological macromolecules.

Catalyst-Substrate Interaction Modeling and Transition State Analysis

Many reactions involving epoxides are catalyzed. Computational modeling can provide detailed insights into how a catalyst interacts with this compound. By building a model of the catalyst-substrate complex, it is possible to understand the specific interactions that lead to a lowering of the reaction's activation energy.

Transition state analysis is a critical component of this modeling. The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of the reaction. Computational methods can be used to locate and characterize the transition state structures for different reaction pathways. The relative energies of these transition states allow for a quantitative prediction of product ratios. For complex reactions, this level of analysis is essential for understanding the reaction mechanism and for designing more efficient and selective catalysts. rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Stereoselectivity in Reactions Involving (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate

The asymmetric ring-opening (ARO) of meso-epoxides, such as the parent dimethyl epoxysuccinate, is a powerful strategy for generating products with multiple contiguous stereocenters. mdpi.com Future research will undoubtedly focus on the development of more sophisticated and efficient catalytic systems to control the stereochemical outcome of these transformations.

A significant area of exploration lies in the design of novel chiral Lewis acid catalysts. researchgate.net While metal-salen complexes, particularly those involving chromium and cobalt, have shown considerable success in the ARO of various epoxides, there is ample room for improvement in terms of catalyst loading, turnover numbers, and substrate scope. science.govsci-hub.se The development of bimetallic or multi-metallic catalytic systems, where cooperative activation of both the epoxide and the nucleophile can occur, presents a promising frontier. science.gov Such systems have the potential for enhanced reactivity and enantioselectivity compared to their monomeric counterparts. science.govmdpi.com Furthermore, the exploration of scandium-based chiral Lewis acids is an emerging area that could offer unique reactivity and selectivity profiles in ring-opening reactions with both oxygen and nitrogen nucleophiles. epdf.pub

Organocatalysis also represents a fertile ground for innovation in the asymmetric transformation of this compound. mdpi.com Chiral phosphoric acids and their derivatives have emerged as powerful catalysts for the desymmetrization of meso-epoxides, and future work will likely involve the design of more sterically demanding and precisely organized chiral Brønsted acids to achieve even higher levels of stereocontrol.

Catalyst TypePotential AdvantagesFuture Research Focus
Chiral Lewis Acids (e.g., Sc, Cr, Co complexes) High reactivity, potential for cooperative bimetallic mechanisms. science.govmdpi.comLower catalyst loadings, improved turnover numbers, broader substrate scope, development of robust heterogeneous versions. epdf.pub
Chiral Organocatalysts (e.g., Phosphoric Acids) Metal-free, environmentally benign, diverse activation modes.Design of more sterically demanding and pre-organized catalysts for enhanced stereocontrol.

Chemo- and Biocatalytic Transformations of Oxirane-2,3-dicarboxylates

The transformation of the oxirane-2,3-dicarboxylate scaffold can be achieved through both chemical and biological catalysis, each offering distinct advantages and opportunities for future exploration.

Chemo-catalysis will continue to focus on expanding the toolbox of reactions that can be performed on this versatile epoxide. This includes not only the development of new ring-opening reactions with a wider array of nucleophiles but also the exploration of domino or cascade reactions initiated by the ring-opening event. epdf.pub Such processes, where multiple bonds are formed in a single operation, are highly desirable from a green chemistry and efficiency standpoint.

Biocatalysis offers an environmentally benign and often highly selective alternative for the transformation of epoxides. researchgate.net The use of epoxide hydrolases (EHs) for the desymmetrization of meso-epoxides to yield enantiomerically pure diols is a well-established strategy. Future research in this area will likely involve the application of molecular biology techniques, such as site-directed mutagenesis and directed evolution, to engineer EHs with tailored substrate specificities and enhanced activities towards diesters like this compound. Furthermore, the use of whole-cell biocatalysts presents an attractive option for preparative-scale synthesis, and the development of robust microbial systems expressing the necessary enzymes will be a key area of investigation.

Exploration of Flow Chemistry and Continuous Processing in the Synthesis and Transformation of the Compound

The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automated, on-demand synthesis. The application of flow chemistry to the synthesis and subsequent transformations of this compound is a largely unexplored yet highly promising research avenue.

Future work in this area should focus on the development of immobilized catalyst systems suitable for use in continuous-flow reactors. This could involve anchoring chiral Lewis acids or organocatalysts to solid supports, allowing for easy separation and recycling of the catalyst. mdpi.com The development of continuous-flow methodologies for the asymmetric ring-opening of meso-epoxides would be a significant advancement, enabling the efficient and scalable production of a wide range of chiral building blocks. mdpi.com Moreover, multi-step flow syntheses, where the formation of the epoxide is followed immediately by its in-line transformation, could streamline the production of complex target molecules.

Flow Chemistry ApproachPotential BenefitsResearch and Development Needs
Immobilized Catalysts in Packed-Bed Reactors Catalyst recyclability, simplified product purification, potential for long-term continuous operation. mdpi.comDevelopment of robust and leach-proof immobilization techniques for relevant chiral catalysts.
Multi-step Continuous Synthesis Increased overall efficiency, reduced manual handling, telescoped reaction sequences.Optimization of reaction conditions for each step to ensure compatibility and high yields in a continuous stream.

Discovery of New Ring-Opening and Cycloaddition Partners for Diversified Chemical Libraries

The synthetic utility of this compound is directly proportional to the variety of nucleophiles and reaction partners that can be employed in its transformations. A key area of future research will be the discovery and development of new ring-opening and cycloaddition reactions to generate diverse chemical libraries for applications in drug discovery and materials science.

While the ring-opening of epoxides with common nucleophiles such as amines, azides, and thiols is well-documented, the exploration of less conventional nucleophiles could lead to novel and valuable products. This includes the use of carbon-based nucleophiles, such as organometallic reagents and enolates, to form new carbon-carbon bonds with high stereocontrol.

Cycloaddition reactions also present a powerful tool for expanding the molecular diversity accessible from this chiral epoxide. The reaction of epoxides with carbon dioxide to form cyclic carbonates is a well-established and atom-economical transformation. Future research could explore the use of novel catalysts to facilitate this reaction under milder conditions and with a broader range of substituted epoxides.

Computational Design of Derivatives with Tailored Reactivity and Selectivity Profiles

The advent of powerful computational tools, particularly Density Functional Theory (DFT), has revolutionized the study of reaction mechanisms and the rational design of catalysts and substrates. The application of these methods to the chemistry of this compound holds immense potential for accelerating discovery and innovation.

Future computational studies should focus on elucidating the detailed mechanisms of key transformations, such as the asymmetric ring-opening with various catalyst systems. By modeling the transition states and intermediates, researchers can gain a deeper understanding of the factors that govern stereoselectivity and regioselectivity. This knowledge can then be used to rationally design more effective catalysts and to predict the outcome of reactions with new substrates.

Furthermore, computational methods can be employed to design derivatives of this compound with tailored electronic and steric properties. By modifying the ester groups or introducing other substituents, it may be possible to fine-tune the reactivity and selectivity of the epoxide, opening up new synthetic possibilities. The synergy between computational prediction and experimental validation will be crucial in this endeavor.

Computational ApproachApplication to this compoundExpected Outcomes
Density Functional Theory (DFT) Calculations Mechanistic studies of asymmetric ring-opening reactions.Understanding the origin of stereoselectivity, rational design of improved catalysts.
Molecular Modeling Design of derivatives with modified steric and electronic properties.Prediction of substrates with enhanced reactivity or selectivity for specific transformations.

Q & A

Basic Research Questions

Q. What synthetic protocols are reported for (2R,3S)-dimethyl oxirane-2,3-dicarboxylate, and how is enantiomeric purity maintained during synthesis?

  • The compound can be synthesized via hydrolysis of its lactone precursor. For example, refluxing methyl ester lactone in 1M HCl yields the diacid lactone, which can be esterified to the dimethyl ester. Enantiomeric purity is ensured using chiral starting materials or resolution techniques, with stereochemistry confirmed via 1^1H NMR (e.g., coupling constants and chemical shifts) . For related ethyl ester isomers, asymmetric epoxidation or enzymatic resolution methods are employed to control stereochemistry .

Q. What spectroscopic methods are used to confirm the structure and stereochemistry of this compound?

  • 1^1H and 13^{13}C NMR are critical. Key NMR signals include resonances for the epoxide protons (δ ~4.2–5.1 ppm) and ester carbonyl carbons (δ ~168–173 ppm). For example, in the (2R,3S) diastereomer, distinct coupling patterns (e.g., J=6.611.8J = 6.6–11.8 Hz for vicinal protons) differentiate it from (2S,3S) or (2R,3R) isomers . Chiral HPLC or polarimetry may supplement analysis to verify enantiomeric excess .

Advanced Research Questions

Q. How is this compound utilized in synthesizing covalent enzyme inhibitors?

  • The epoxide group serves as an electrophilic warhead in covalent inhibitors. For instance, derivatives like DCG-04 (a biotinylated epoxide) target cysteine proteases in Mycobacterium tuberculosis isocitrate lyase. The stereochemistry of the epoxide dictates binding specificity, as the (2R,3S) configuration aligns with the enzyme’s active site geometry . Fluorophore-conjugated analogs (e.g., BODIPY-DCG-04) enable activity-based protein profiling (ABPP) in cellular studies .

Q. What computational approaches predict reactivity in nucleophilic ring-opening reactions of this epoxide?

  • Density Functional Theory (DFT) simulations model transition states to predict regioselectivity. For example, nucleophilic attack at the more electrophilic carbon (C2 or C3) depends on steric and electronic factors. Solvent effects and catalyst interactions (e.g., Lewis acids) are also simulated to optimize conditions for asymmetric ring-opening, critical for synthesizing chiral diols or amino alcohols .

Q. What challenges arise in achieving regioselective functionalization of the epoxide ring?

  • Competing nucleophilic attack pathways (C2 vs. C3) complicate regioselectivity. Strategies include:

  • Catalysis : Chiral Lewis acids (e.g., Ti(OiPr)4_4 with tartrate ligands) direct nucleophiles to specific positions .
  • Solvent effects : Polar aprotic solvents stabilize transition states favoring attack at the less hindered carbon .
  • Substituent effects : Electron-withdrawing groups on the dicarboxylate enhance electrophilicity at C2, guiding nucleophiles to C3 .

Methodological Considerations

  • Stereochemical Analysis : Use chiral shift reagents (e.g., Eu(hfc)3_3) in NMR or compare optical rotation with literature values .
  • Scale-up Synthesis : Optimize esterification conditions (e.g., H2_2SO4_4 catalysis in 2-ethylhexanol) for high yield while minimizing racemization .
  • Biological Applications : Validate inhibitor specificity using kinetic assays (e.g., IC50_{50} determination) and X-ray crystallography to confirm binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.